An In-depth Technical Guide to the Core Chemical Properties of EGTA Disodium Salt
An In-depth Technical Guide to the Core Chemical Properties of EGTA Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of EGTA disodium salt, a crucial chelating agent in a multitude of research and development applications. Its high selectivity for calcium ions makes it an indispensable tool for studying calcium signaling pathways, enzyme kinetics, and various cellular processes. This document outlines its fundamental characteristics, provides detailed experimental protocols for its use, and illustrates its role in key biological pathways.
Core Chemical and Physical Properties
EGTA disodium salt, or Egtazic acid disodium salt, is the disodium salt of ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid. It is widely favored over EDTA in biological systems for its significantly higher affinity for calcium ions over magnesium ions, a critical feature in environments like the intracellular matrix where magnesium is present in much higher concentrations.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative properties of EGTA disodium salt, compiled from various sources.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂N₂Na₂O₁₀ | [4] |
| Molecular Weight | 424.31 g/mol | [4] |
| Appearance | White crystalline powder | [5] |
| Melting Point | Decomposes at 240 °C | |
| Solubility in Water | 100 g/L at 20 °C | |
| pH of 5% Solution | 4.0 - 6.0 at 25 °C | [5] |
| Dissociation Constants (pKa at 20 °C) | Value | Reference |
| pKa₁ | 2.0 | [6] |
| pKa₂ | 2.68 | [6] |
| pKa₃ | 8.85 | [6] |
| pKa₄ | 9.47 | [6] |
| Logarithm of the Stability Constants (log K) with Divalent Cations | Value | Reference |
| Ca²⁺ | 11.0 | [3] |
| Mg²⁺ | 5.2 | |
| Mn²⁺ | 12.3 | |
| Fe²⁺ | 11.8 | |
| Cu²⁺ | 17.8 | |
| Zn²⁺ | 12.7 |
Safety, Handling, and Storage
EGTA disodium salt is generally considered to be of low toxicity, though it may be harmful if inhaled and can cause damage to organs through prolonged or repeated exposure.[1][5] It is important to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[7][8][9]
Storage: Store in a cool, dry place, away from direct sunlight and moisture.[10] Keep the container tightly closed to prevent the absorption of moisture, as the compound is hygroscopic.[10] Under proper storage conditions, EGTA disodium salt has a shelf life of up to 5 years.[10]
Experimental Protocols
Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)
This protocol outlines the preparation of a standard stock solution of EGTA for use in various biological experiments.
Materials:
-
EGTA Disodium Salt
-
High-purity water (e.g., Milli-Q)
-
Sodium hydroxide (NaOH), 10 M solution
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Weigh out the required amount of EGTA disodium salt to prepare the desired volume of a 0.5 M solution (e.g., 21.215 g for 100 mL).
-
Add the EGTA disodium salt to a beaker containing approximately 80% of the final volume of high-purity water.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Begin stirring the solution. The EGTA disodium salt will not fully dissolve until the pH is adjusted.
-
Slowly add 10 M NaOH dropwise to the solution while monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the EGTA disodium salt is completely dissolved and the pH of the solution reaches 8.0.
-
Once the desired pH is reached and the solid is fully dissolved, transfer the solution to a volumetric flask.
-
Bring the solution to the final desired volume with high-purity water.
-
Sterilize the solution by autoclaving if required for your application.
-
Store the stock solution at 4°C.
Using EGTA as a Control for Extracellular Calcium in Cell Culture
This protocol describes how to use EGTA to chelate extracellular calcium in cell culture experiments, a common control to determine if an observed cellular response is dependent on calcium influx.
Materials:
-
Cultured cells on coverslips or in multi-well plates
-
Physiological saline solution (e.g., Hank's Balanced Salt Solution, HBSS) without calcium and magnesium
-
0.5 M EGTA stock solution (pH 8.0)
-
Agonist or stimulus of interest
Procedure:
-
Wash the cultured cells twice with the calcium and magnesium-free physiological saline solution to remove any residual calcium from the culture medium.
-
Prepare the experimental solution by adding the desired final concentration of EGTA (typically 1-5 mM) to the calcium-free saline solution.
-
Incubate the cells with the EGTA-containing solution for a predetermined amount of time (e.g., 5-10 minutes) prior to adding the stimulus. This allows for the chelation of any remaining trace amounts of extracellular calcium.
-
Add the agonist or stimulus of interest to the cells in the continued presence of the EGTA-containing solution.
-
Measure the cellular response (e.g., changes in intracellular calcium concentration, protein phosphorylation, gene expression).
-
Compare the response of the cells treated with EGTA to control cells that were not exposed to the chelator to determine the role of extracellular calcium influx.
Measurement of Intracellular Calcium using Fura-2 with EGTA for Calibration
This protocol outlines the use of the ratiometric calcium indicator Fura-2 AM and the role of EGTA in the calibration of the fluorescence signal.[11][12][13][14][15][16][17][18]
Materials:
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBS)
-
Ionomycin
-
EGTA
-
Tris base
-
Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Loading with Fura-2 AM:
-
Prepare a Fura-2 AM loading solution in HBS containing a low concentration of Pluronic F-127 to aid in dye solubilization.
-
Incubate cultured cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes.
-
Wash the cells with HBS to remove extracellular dye.
-
-
Measurement of Intracellular Calcium:
-
Mount the coverslip with the loaded cells onto the microscope stage or place the multi-well plate in the plate reader.
-
Record the baseline fluorescence ratio (F340/F380).
-
Stimulate the cells with your agonist of interest and record the change in the fluorescence ratio over time.
-
-
Calibration of the Fura-2 Signal:
-
Rmax (Maximum Fluorescence Ratio): At the end of the experiment, add a calcium ionophore such as ionomycin (typically 5-10 µM) in the presence of a high concentration of extracellular calcium to saturate the intracellular Fura-2 with calcium. Record the maximum fluorescence ratio (Rmax).
-
Rmin (Minimum Fluorescence Ratio): Following the Rmax measurement, add a high concentration of EGTA (typically 10-20 mM) to the solution. To facilitate the entry of EGTA into the cells to chelate intracellular calcium, the pH of the EGTA solution should be adjusted to be slightly alkaline (e.g., by adding Tris base) to permeabilize the cell membrane or continue to use the ionophore to facilitate Ca2+ removal. This will chelate all the intracellular calcium, and the resulting fluorescence ratio is the minimum (Rmin).
-
-
Calculation of Intracellular Calcium Concentration:
-
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where:
-
Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM)
-
R is the experimental fluorescence ratio
-
Rmin is the minimum fluorescence ratio
-
Rmax is the maximum fluorescence ratio
-
Sf2/Sb2 is the ratio of fluorescence of the free and Ca²⁺-bound dye at 380 nm excitation.
-
-
Visualizations
The Role of EGTA in Modulating Store-Operated Calcium Entry (SOCE)
Caption: EGTA chelates extracellular Ca²⁺, blocking store-operated calcium entry (SOCE).
Experimental Workflow for Investigating the Role of Extracellular Calcium
Caption: Workflow to determine the role of extracellular Ca²⁺ using EGTA.
EGTA's Influence on Calmodulin-Dependent Signaling
Caption: EGTA prevents the activation of calmodulin-dependent signaling pathways.
References
- 1. valudor.com [valudor.com]
- 2. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 3. EGTA - Wikipedia [en.wikipedia.org]
- 4. Effects of EGTA on calcium signaling in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thermofishersci.in [thermofishersci.in]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. himediadownloads.com [himediadownloads.com]
- 9. fishersci.com [fishersci.com]
- 10. chemignition.com [chemignition.com]
- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 12. hellobio.com [hellobio.com]
- 13. researchgate.net [researchgate.net]
- 14. Measuring calcium dynamics in living cells with Genetically Encodable Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators [bio-protocol.org]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 18. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]
